PF-04822163

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

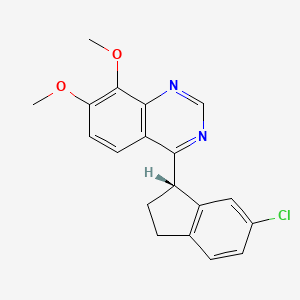

C19H17ClN2O2 |

|---|---|

Peso molecular |

340.8 g/mol |

Nombre IUPAC |

4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline |

InChI |

InChI=1S/C19H17ClN2O2/c1-23-16-8-7-14-17(21-10-22-18(14)19(16)24-2)13-6-4-11-3-5-12(20)9-15(11)13/h3,5,7-10,13H,4,6H2,1-2H3/t13-/m0/s1 |

Clave InChI |

MMLGZRFGZAYZTE-ZDUSSCGKSA-N |

SMILES isomérico |

COC1=C(C2=C(C=C1)C(=NC=N2)[C@H]3CCC4=C3C=C(C=C4)Cl)OC |

SMILES canónico |

COC1=C(C2=C(C=C1)C(=NC=N2)C3CCC4=C3C=C(C=C4)Cl)OC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of PF-04822163

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04822163 is a potent and selective, central nervous system (CNS) penetrant inhibitor of phosphodiesterase 1 (PDE1). This technical guide delineates the core mechanism of action of this compound, presenting quantitative data on its inhibitory activity, detailing the experimental protocols for its characterization, and visualizing the relevant signaling pathways and experimental workflows. The information provided is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound.

Core Mechanism of Action: PDE1 Inhibition

This compound functions as a highly potent and selective inhibitor of the phosphodiesterase 1 (PDE1) enzyme family. PDEs are crucial enzymes in intracellular signaling, responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family has three subtypes: PDE1A, PDE1B, and PDE1C. This compound demonstrates nanomolar potency against all three subtypes, with a particularly high affinity for PDE1B.[1][2][3][4] By inhibiting PDE1, this compound prevents the breakdown of cAMP and cGMP, leading to an accumulation of these second messengers within the cell. This modulation of cyclic nucleotide signaling is the basis of its pharmacological effects. The compound has been investigated for its potential therapeutic applications in conditions such as attention deficit hyperactivity disorder and Parkinson's disease.[1][2]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade affected by this compound.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified against a panel of phosphodiesterase enzymes. The data consistently show high potency for PDE1 subtypes and significant selectivity over other PDE families.[1][4]

| Target PDE Isoform | IC50 (nM) | Fold Selectivity vs. PDE1B |

| PDE1A | 2 | 1.2x |

| PDE1B | 2.4 | 1x |

| PDE1C | 7 | 0.34x |

| PDE2A | 5895 | >2456x |

| PDE3A | >30000 | >12500x |

| PDE4D3 | 7620 | >3175x |

| PDE5A1 | >30000 | >12500x |

| PDE7B | >29800 | >12416x |

| PDE9A1 | >30000 | >12500x |

| PDE10A1 | 252 | 105x |

| PDE11A4 | 8257 | >3440x |

Table 1: In vitro inhibitory potency and selectivity of this compound against various PDE isoforms. Data sourced from MedChemExpress and a study on PDE1 radioligands.[1][4]

Pharmacokinetic Properties

In vivo studies in rats have demonstrated that this compound is orally bioavailable and can penetrate the blood-brain barrier.[1][2]

| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Terminal Half-life (h) |

| Rat | Oral (p.o.) | 10 | 0.5 | 5.5 |

Table 2: Pharmacokinetic parameters of this compound in rats.[1][2]

Experimental Protocols

The following sections describe the general methodologies employed in the characterization of this compound.

In Vitro PDE Inhibition Assay

The potency and selectivity of this compound are determined using an in vitro phosphodiesterase inhibition assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against various PDE isoforms.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PDE enzymes are used. The substrates, [3H]-cAMP and [3H]-cGMP, are prepared in appropriate assay buffers.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Incubation: The PDE enzyme, the test compound (this compound), and the radiolabeled substrate are incubated together at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: The enzymatic reaction is stopped, often by the addition of a quenching agent.

-

Separation of Product: The product of the reaction ([3H]-AMP or [3H]-GMP) is separated from the unreacted substrate. This is commonly achieved using scintillation proximity assay (SPA) beads that bind to the product.

-

Detection: The amount of product formed is quantified by measuring the radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Workflow for In Vitro PDE Inhibition Assay

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

General Protocol:

-

Animal Dosing: A cohort of rats is administered a single oral dose of this compound (e.g., 10 mg/kg).[1][2]

-

Sample Collection: Blood samples are collected at various time points after dosing.

-

Sample Processing: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Tmax (time to maximum concentration) and terminal half-life.

Summary and Conclusion

This compound is a potent and selective inhibitor of PDE1, with nanomolar IC50 values against PDE1A, PDE1B, and PDE1C. Its high selectivity for the PDE1 family over other PDE isoforms has been demonstrated through in vitro assays. Pharmacokinetic studies in preclinical species have shown that this compound is orally bioavailable and CNS penetrant. The primary mechanism of action of this compound is the inhibition of cAMP and cGMP degradation, leading to the potentiation of cyclic nucleotide signaling. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in their understanding of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound |CAS:1798334-07-2 Probechem Biochemicals [probechem.com]

- 4. Development of a Candidate 11C‑Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

PF-04822163: A Technical Guide to its PDE1B Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core selectivity of PF-04822163, a potent and selective inhibitor of phosphodiesterase 1B (PDE1B). This compound has emerged as a significant tool for neuroscience research, particularly in the study of cognitive disorders. Its efficacy is intrinsically linked to its high affinity for PDE1B and its ability to discriminate against other phosphodiesterase (PDE) isoforms. This document provides a comprehensive overview of its selectivity profile, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been rigorously assessed against a panel of phosphodiesterase enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear quantitative representation of its selectivity.

| PDE Isoform | IC50 (nM) | Fold Selectivity vs. PDE1B |

| PDE1A | 2 | 1.2 |

| PDE1B | 2.4 | 1 |

| PDE1C | 7 | 2.9 |

| PDE2A | 5895 | 2456 |

| PDE3A | >30000 | >12500 |

| PDE4D3 | 7620 | 3175 |

| PDE5A1 | >30000 | >12500 |

| PDE7B | >29800 | >12417 |

| PDE9A1 | >30000 | >12500 |

| PDE10A1 | 252 | 105 |

| PDE11A4 | 8257 | 3440 |

Data sourced from publicly available databases and scientific literature.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway. In neurons, the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO) leads to the production of cGMP. PDE1B, a calcium/calmodulin-dependent phosphodiesterase, specifically hydrolyzes cGMP, thus terminating its signaling cascade. By inhibiting PDE1B, this compound prevents the degradation of cGMP, leading to its accumulation and the subsequent activation of downstream effectors such as protein kinase G (PKG). This enhancement of cGMP signaling is believed to be a key mechanism underlying the pro-cognitive effects of this compound.

Caption: cGMP signaling pathway and the inhibitory action of this compound on PDE1B.

Experimental Protocols

The determination of the inhibitory potency and selectivity of this compound relies on robust in vitro enzymatic assays. The following sections detail the typical methodologies employed.

In Vitro Phosphodiesterase (PDE) Enzymatic Assay (e.g., PDE-Glo™ Assay)

This assay quantifies the enzymatic activity of various PDE isoforms and the inhibitory effect of compounds like this compound. The principle involves the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by the PDE enzyme. The remaining cyclic nucleotide is then detected using a series of coupled enzymatic reactions that ultimately produce a luminescent signal. The intensity of the luminescence is inversely proportional to the PDE activity.

Materials:

-

Recombinant human PDE enzymes (various isoforms)

-

This compound (or other test compounds)

-

Cyclic AMP (cAMP) or cyclic GMP (cGMP) substrate

-

PDE-Glo™ Reaction Buffer

-

PDE-Glo™ Termination Buffer

-

PDE-Glo™ Detection Solution

-

Kinase-Glo® Reagent

-

96-well or 384-well white opaque microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in PDE-Glo™ Reaction Buffer.

-

Reaction Setup:

-

Add a defined amount of each recombinant PDE enzyme to the wells of the microplate.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the cAMP or cGMP substrate.

-

Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

-

-

Termination and Detection:

-

Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer.

-

Add the PDE-Glo™ Detection Solution, which contains a protein kinase that is activated by the remaining cyclic nucleotide.

-

Incubate to allow for the kinase reaction to proceed.

-

Add the Kinase-Glo® Reagent, which measures the amount of ATP remaining after the kinase reaction.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: A generalized workflow for determining PDE inhibition using an in vitro enzymatic assay.

Radioligand Binding Assay (for Target Engagement)

While enzymatic assays measure functional inhibition, radioligand binding assays can be employed to determine the direct interaction of a compound with the target protein. A radiolabeled ligand with known affinity for the PDE active site is used to compete with the unlabeled test compound (this compound).

Materials:

-

Cell membranes or tissue homogenates expressing the target PDE

-

Radiolabeled ligand (e.g., [3H]-rolipram for PDE4, or a specific radiolabeled PDE1 inhibitor)

-

This compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare membrane fractions from cells or tissues known to express the PDE of interest.

-

Assay Setup:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-radiolabeled ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the inhibitor concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Caption: Key steps involved in a competitive radioligand binding assay for assessing target engagement.

PF-04822163: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04822163 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a family of enzymes crucial in the modulation of intracellular signaling cascades. Developed as a quinazoline-based compound, it exhibits excellent central nervous system (CNS) penetrability, making it a valuable tool for investigating the therapeutic potential of PDE1 inhibition in neurological and psychiatric disorders. Furthermore, its carbon-11 labeled counterpart, [¹¹C]this compound, has been synthesized and evaluated as a positron emission tomography (PET) radioligand for imaging PDE1 in the brain. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols.

Core Compound Identity and Properties

| Property | Value |

| Chemical Name | (S)-4-(6-Chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazoline |

| Molecular Formula | C₁₉H₁₇ClN₂O₂ |

| Mechanism of Action | Selective inhibitor of Phosphodiesterase 1 (PDE1) |

| Therapeutic Potential | Neurological and psychological disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and Parkinson's disease. |

| Radiolabeled Analog | [¹¹C]this compound for Positron Emission Tomography (PET) imaging |

In Vitro Pharmacology

Phosphodiesterase (PDE) Inhibition Profile

This compound demonstrates high potency and selectivity for the PDE1 enzyme family.

| Target | IC₅₀ (nM) | Selectivity vs. Other PDEs |

| PDE1A | 2.0 | 126-fold |

| PDE1B | 2.4 | 105-fold |

| PDE1C | 7.0 | 36-fold |

| PDE2A | 5895 | - |

| PDE3A | >30000 | - |

| PDE4D3 | 7620 | - |

| PDE5A1 | >30000 | - |

| PDE7B | >29800 | - |

| PDE9A1 | >30000 | - |

| PDE10A1 | 252 | - |

| PDE11A4 | 8257 | - |

Data sourced from MedChemExpress product datasheet.

Off-Target Binding

In vitro screening against a panel of 65 major CNS targets, including ion channels, transporters, and G-protein coupled receptors (GPCRs), revealed no significant off-target binding (>50% inhibition) at a 10 μM concentration, with the exception of 5-HT₂B (Ki = 262 nM).[1]

In Vivo Pharmacokinetics (Rat Model)

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier permeability.[2]

| Parameter | Value |

| Dose | 10 mg/kg (p.o., single dose) |

| Tₘₐₓ (plasma) | 0.5 h |

| Cₘₐₓ (plasma) | 274 ng/mL |

| **Terminal Half-life (t₁/₂) ** | 5.5 h |

| Fraction Unbound (fu) | 0.028 |

| Blood/Plasma Ratio (B/P) | 3.4 |

| CSF/Plasma Ratio (CSF/Pu) | 1.7 |

Radiochemistry and Preclinical PET Imaging

[¹¹C]this compound has been developed as a PET tracer to enable in vivo visualization and quantification of PDE1.

Radiosynthesis of [¹¹C]this compound

| Parameter | Value |

| Radiochemical Yield | 25 ± 10% (decay-corrected) |

| Molar Activity | 106–194 GBq/μmol |

| Radiochemical Purity | >99% |

| Enantiomeric Purity | 98% (96% ee) |

Data sourced from a preclinical evaluation study.[1]

In Vivo Evaluation in Rodents

Preclinical studies in rodents have demonstrated that [¹¹C]this compound has good brain penetration and a rapid washout.[1][3] However, it showed only marginal specific binding in vivo, indicating that further optimization of the chemical scaffold may be necessary for a successful clinical PET radioligand.[1][3]

Biodistribution: A whole-body biodistribution study in ddY mice showed initial high uptake in the lungs, followed by the kidneys and heart.[1]

Metabolism: At 15 minutes post-injection in Sprague-Dawley rats, 95% of the radioactivity in the brain corresponded to the unchanged parent compound, while in plasma, this value was 26%.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from the nitration of a precursor compound, followed by oxidation, reduction, cyclization, and finally methylation.[1] The final step involves the reaction of the phenolic precursor with iodomethane in the presence of potassium carbonate in acetonitrile at 40°C.[1]

Radiosynthesis of [¹¹C]this compound

[¹¹C]this compound is synthesized via ¹¹C-methylation of its corresponding phenolic precursor using [¹¹C]CH₃I.[1] The reaction is carried out in dimethylformamide (DMF) with sodium hydroxide as the base at 30°C for 5 minutes.[1] Purification is achieved using high-performance liquid chromatography (HPLC).[1]

In Vivo PET Imaging in Rats

-

Animal Model: Sprague-Dawley (SD) rats.[1]

-

Imaging Equipment: Inveon PET scanner.[1]

-

Radiotracer Administration: Intravenous injection of approximately 17.5 MBq/1.5 mL of [¹¹C]this compound via the tail vein.[1]

-

Image Acquisition: Dynamic 3D PET scan for 60 minutes.[1]

-

Blocking Studies: Pre-injection of non-labeled this compound (1 mg/kg) 10 minutes before the radiotracer administration to assess specific binding.[1]

Radiometabolite Analysis in Rats

-

Sample Collection: Plasma and brain tissue are collected at a specific time point (e.g., 15 minutes) after intravenous injection of [¹¹C]this compound.[1]

-

Sample Preparation: Plasma is quenched with acetonitrile and centrifuged. The brain is homogenized, quenched with acetonitrile, and centrifuged.[1]

-

Analysis: The supernatants from both plasma and brain samples are analyzed by radio-HPLC to separate and quantify the parent radiotracer and its metabolites.[1]

In Vitro Autoradiography

While specific protocols for [¹¹C]this compound are not detailed in the provided search results, a general procedure for in vitro autoradiography with ¹¹C-labeled ligands involves:

-

Incubating slide-mounted tissue sections with the radioligand.

-

Washing the sections to remove unbound ligand.

-

Drying the sections.

-

Apposing the labeled tissues to a photographic emulsion or imaging plate to visualize the distribution of binding sites.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation as a PET radioligand.

References

- 1. Development of a Candidate 11C‑Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autoradiography with saturation experiments of 11C-Ro 15-1788 binding to human brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate: a study with a dopamine D2-like receptor ligand [11C]nemonapride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PF-04822163: A Potent and Selective PDE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04822163 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a family of enzymes crucial in the modulation of cyclic nucleotide signaling pathways. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for this compound. The information is intended to support researchers and drug development professionals in their exploration of this compound for various therapeutic applications.

Chemical Structure and Properties

This compound, with the IUPAC name (S)-4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazoline, is a small molecule with a complex heterocyclic structure. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (S)-4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazoline |

| CAS Number | 1798334-07-2 |

| Molecular Formula | C₁₉H₁₇ClN₂O₂ |

| SMILES | COC1=CC2=C(C=C1OC)N=CN=C2C3C(C=C(Cl)C=C4)=C4CC3 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 340.81 g/mol [1] |

| Appearance | Solid powder[2] |

| Solubility | Soluble in DMSO (10 mM)[2] |

| Storage | Solid Powder: -20°C for 12 months; In Solvent: -80°C for 6 months[2] |

Chemical Structure:

Pharmacological Properties

This compound is a highly potent and selective inhibitor of the phosphodiesterase 1 (PDE1) enzyme family. Its inhibitory activity against PDE1 subtypes is detailed in the table below. The compound is also noted for its ability to penetrate the central nervous system (CNS).

Table 3: Pharmacological Profile of this compound

| Parameter | Value |

| Target | Phosphodiesterase 1 (PDE1) |

| IC₅₀ for PDE1B | 2.4 nM[2] |

| Biological Activity | Potent and selective CNS-penetrant PDE1 inhibitor[2] |

Signaling Pathways

Phosphodiesterase 1 (PDE1) is a key regulator of intracellular signaling cascades by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE1 by this compound leads to an accumulation of these cyclic nucleotides, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG).[3][4]

Experimental Protocols

Synthesis of (S)-4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazoline

The synthesis of this compound involves a multi-step process. A key intermediate is 4-chloro-6,7-dimethoxyquinazoline, which is synthesized from 6,7-dimethoxyquinazolin-4(3H)-one.

Protocol for the synthesis of 4-chloro-6,7-dimethoxyquinazoline:

-

Reaction Setup: To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add N,N-dimethylformamide (0.2 ml) dropwise.[5]

-

Reflux: Heat the reaction mixture at reflux for 6 hours.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride in vacuo.

-

Azeotrope the residue with toluene (2 x 50 ml) to remove any remaining thionyl chloride.[5]

-

Dissolve the residue in dichloromethane (550 ml).

-

Wash the organic solution with saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) and then with brine.[5]

-

Dry the organic phase over magnesium sulfate.

-

Evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid.[5]

-

The final step to synthesize this compound involves the coupling of this intermediate with (S)-6-chloro-2,3-dihydro-1H-inden-1-amine, a reaction that requires specific chiral chemistry to obtain the desired stereoisomer.

Phosphodiesterase 1 (PDE1) Inhibition Assay

The inhibitory activity of this compound on PDE1 can be determined using various commercially available assay kits or by developing a custom assay. A common method is a fluorescence polarization (FP) based assay.

General Protocol for a Fluorescence Polarization-Based PDE1A Assay: [6]

-

Reagent Preparation:

-

Prepare a complete PDE assay buffer.

-

Dilute the PDE1A enzyme to the desired concentration (e.g., 250 pg/µl) in the complete assay buffer.[6]

-

Prepare serial dilutions of the test inhibitor (this compound) in the assay buffer containing a constant percentage of DMSO (e.g., 10%).

-

Prepare a solution of the fluorescently labeled substrate (e.g., FAM-Cyclic-3',5'-AMP) at the appropriate concentration (e.g., 2 µM).[6]

-

-

Assay Procedure:

-

Add the diluted PDE1A enzyme to the "Positive Control" and "Test Inhibitor" wells of a microplate.

-

Add assay buffer to the "Blank" wells.

-

Add the serially diluted inhibitor to the "Test Inhibitor" wells.

-

Add the diluent solution (buffer with DMSO) to the "Blank", "Reference Control", and "Positive Control" wells.

-

Initiate the reaction by adding the fluorescent substrate to all wells except the "Blank".

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour), protected from light.[6]

-

-

Detection:

-

Stop the enzymatic reaction.

-

Add a binding agent that specifically binds to the linearized fluorescent product.

-

Incubate for a further period (e.g., 30 minutes) with gentle agitation.[6]

-

Measure the fluorescence polarization using a suitable microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion

This compound is a valuable research tool for investigating the role of PDE1 in various physiological and pathological processes, particularly within the central nervous system. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics. This guide provides a foundational understanding of its properties and the experimental methodologies required for its study. Researchers are encouraged to consult the primary literature for more detailed information and specific applications.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound |CAS:1798334-07-2 Probechem Biochemicals [probechem.com]

- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 6. bpsbioscience.com [bpsbioscience.com]

(R)-PF-04822163 Enantiomer: A Comprehensive Technical Review of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the enantiomeric activity of PF-04822163, a potent and selective inhibitor of phosphodiesterase 1 (PDE1). A significant divergence in inhibitory activity is observed between the (S) and (R)-enantiomers. The (S)-enantiomer, this compound, is a highly potent inhibitor of PDE1B (IC50 = 2.4 nM), while the (R)-enantiomer exhibits substantially weaker activity (IC50 = 458 nM)[1]. This document summarizes the quantitative inhibitory data, details the experimental methodologies for activity assessment, and illustrates the pertinent signaling pathways.

Introduction

This compound is a CNS-penetrant quinazoline-based compound identified as a potent inhibitor of the PDE1 family of enzymes[2]. Phosphodiesterases are critical regulators of intracellular signaling cascades by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3]. The PDE1 family is unique in that its activity is stimulated by a calcium-calmodulin complex, positioning it at the intersection of calcium and cyclic nucleotide signaling pathways[3][4][5]. This compound has been investigated for its potential therapeutic applications in neuropsychiatric disorders such as attention deficit hyperactivity disorder and Parkinson's disease[6][7]. As with many chiral molecules, the biological activity of this compound is highly dependent on its stereochemistry.

Quantitative Inhibitory Activity

The inhibitory potency of the enantiomers of this compound against various phosphodiesterase enzymes has been determined, highlighting the stereospecificity of its interaction with PDE1B. The (S)-enantiomer is significantly more potent than the (R)-enantiomer.

Table 1: Enantiomeric Activity of this compound against PDE1B

| Enantiomer | PDE1B IC50 (nM) |

| (S)-PF-04822163 | 2.4[1] |

| (R)-PF-04822163 | 458[1] |

Table 2: Inhibitory Profile of (S)-PF-04822163 against various PDE Subtypes

| PDE Subtype | IC50 (nM) |

| PDE1A | 2[6][7] |

| PDE1B | 2.4[6][7] |

| PDE1C | 7[6][7] |

| PDE2A | 5895[7] |

| PDE3A | >30000[7] |

| PDE4D3 | 7620[7] |

| PDE5A1 | >30000[7] |

| PDE7B | >29800[7] |

| PDE9A1 | >30000[7] |

| PDE10A1 | 252[7] |

| PDE11A4 | 8257[7] |

Experimental Protocols

The determination of the inhibitory activity of this compound enantiomers is typically performed using in vitro enzyme assays. Below are detailed methodologies for common approaches.

PDE1B Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay format is a common method for quantifying PDE1B activity and its inhibition.

-

Principle: The assay measures the enzymatic hydrolysis of a fluorescently labeled cAMP or cGMP substrate. The product of this reaction, a fluorescently labeled monophosphate, is detected by a binding agent coupled to a terbium-labeled donor. When the binding agent and the fluorescent monophosphate are in proximity, TR-FRET occurs, resulting in a detectable signal that is proportional to enzyme activity.

-

Materials:

-

Purified recombinant human PDE1B enzyme.

-

Fluorescently labeled substrate (e.g., FAM-cAMP).

-

Binding agent.

-

Terbium-labeled donor.

-

PDE assay buffer.

-

96-well microtiter plates.

-

Test compounds (this compound enantiomers) dissolved in DMSO.

-

-

Procedure:

-

A solution of the fluorescently labeled cAMP substrate is prepared in PDE assay buffer.

-

The test compounds are serially diluted to the desired concentrations.

-

The PDE1B enzyme is diluted in assay buffer to the working concentration.

-

The substrate solution and the test compound dilutions are added to the wells of the microtiter plate.

-

The enzymatic reaction is initiated by the addition of the diluted PDE1B enzyme.

-

The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to allow for the enzymatic reaction to proceed.

-

A solution containing the binding agent and the terbium-labeled donor is added to each well to stop the reaction and generate the FRET signal.

-

The plate is incubated for another period (e.g., 60 minutes) to allow for the binding to reach equilibrium.

-

The TR-FRET signal is read using a microplate reader capable of time-resolved fluorescence measurements.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

PDE1B Fluorescence Polarization (FP) Assay

This is another common method for assessing PDE1B inhibition.

-

Principle: This assay also monitors the hydrolysis of a fluorescently labeled cyclic nucleotide. The small, rapidly rotating substrate has a low fluorescence polarization value. Upon hydrolysis by PDE1B, the resulting fluorescent monophosphate is captured by a larger binding agent, leading to a slowly rotating complex with a high fluorescence polarization value. The change in polarization is directly proportional to the enzyme's activity.

-

Procedure:

-

A fluorescently labeled cAMP substrate is incubated with the PDE1B enzyme in the presence of varying concentrations of the inhibitor.

-

After a set incubation period, a binding agent that specifically binds to the fluorescent monophosphate product is added.

-

The fluorescence polarization is measured using a microplate reader.

-

IC50 values are determined from the dose-response curves.

-

Chiral Separation of this compound Enantiomers

The synthesis of this compound results in a racemic mixture, which is then resolved to isolate the individual enantiomers.

-

Method: Chiral High-Performance Liquid Chromatography (HPLC) is employed for the separation.

-

Stationary Phase: Polysaccharide-based chiral stationary phases are commonly used for this type of separation.

-

Detection: The separated enantiomers are detected using a UV detector.

-

Absolute Stereochemistry: The absolute stereochemical configuration of the separated enantiomers is determined by X-ray crystallography[2].

Signaling Pathways and Mechanism of Action

This compound exerts its effects by modulating the levels of intracellular second messengers, cAMP and cGMP.

Caption: PDE1B Signaling Pathway and Inhibition by this compound Enantiomers.

The binding of the calcium-calmodulin complex to PDE1B leads to its activation. The active enzyme then hydrolyzes cAMP and cGMP to their inactive 5'-monophosphate forms. This reduction in cyclic nucleotide levels leads to decreased activation of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). In dopaminergic neurons, this cascade influences the phosphorylation state of proteins like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), a key regulator of neuronal signaling[4].

(S)-PF-04822163 potently inhibits the hydrolytic activity of PDE1B, leading to an accumulation of cAMP and cGMP. This, in turn, enhances the signaling through PKA and PKG. The (R)-enantiomer is a much less effective inhibitor of this process.

Caption: Experimental workflow for determining the enantiomeric activity of this compound.

Conclusion

The biological activity of this compound is highly stereospecific, with the (S)-enantiomer being a potent inhibitor of PDE1B and the (R)-enantiomer being significantly less active. This substantial difference in potency underscores the importance of chiral separation and the evaluation of individual enantiomers in drug discovery and development. The data presented in this guide provide a clear quantitative comparison of the enantiomers' activities and outline the standard experimental procedures for their determination. Further research utilizing the highly potent (S)-enantiomer will be crucial in elucidating the full therapeutic potential of PDE1B inhibition.

References

- 1. Development of a Candidate 11C‑Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. genecards.org [genecards.org]

- 4. Phosphodiesterase 1B Knock-Out Mice Exhibit Exaggerated Locomotor Hyperactivity and DARPP-32 Phosphorylation in Response to Dopamine Agonists and Display Impaired Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Molecular Mechanism of PDE1 Regulation [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Preclinical Research on PF-04822163: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04822163 is a potent and selective, central nervous system (CNS) penetrant inhibitor of phosphodiesterase 1 (PDE1). This document provides a comprehensive overview of the publicly available preclinical research on this compound, covering its mechanism of action, in vitro pharmacology, and pharmacokinetics. Due to the limited availability of public data, sections on in vivo efficacy and safety/toxicology provide a general framework for the evaluation of a CNS drug candidate. This guide is intended to serve as a technical resource for professionals in the field of drug discovery and development.

Introduction

This compound is a novel quinazoline-based small molecule that has been identified as a highly potent and selective inhibitor of the phosphodiesterase 1 (PDE1) enzyme family. PDE1 is a critical regulator of intracellular signaling cascades mediated by the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the breakdown of these cyclic nucleotides, this compound has the potential to modulate a variety of downstream cellular processes. The compound's ability to penetrate the blood-brain barrier makes it a candidate for the investigation of treatments for neurological and psychiatric disorders.

Mechanism of Action: PDE1 Signaling Pathway

Phosphodiesterase 1 (PDE1) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. Its activity is dependent on calcium and calmodulin, positioning it as a key integrator of calcium and cyclic nucleotide signaling pathways. In the central nervous system, PDE1B is the most abundantly expressed isoform and is a key target of this compound. Inhibition of PDE1B by this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and neuronal function.

Caption: PDE1 Signaling Pathway and the inhibitory action of this compound.

In Vitro Pharmacology

Potency and Selectivity

This compound demonstrates high potency against the three isoforms of the PDE1 family. Its selectivity has been profiled against a broad panel of other PDE families, showing a significant therapeutic window.

Table 1: In Vitro Potency of this compound against PDE1 Isoforms

| Target | IC50 (nM) |

|---|---|

| PDE1A | 2.0 |

| PDE1B | 2.4 |

| PDE1C | 7.0 |

Table 2: In Vitro Selectivity of this compound against Other PDE Families

| Target | IC50 (nM) |

|---|---|

| PDE2A | 5895 |

| PDE3A | >30000 |

| PDE4D3 | 7620 |

| PDE5A1 | >30000 |

| PDE7B | >29800 |

| PDE9A1 | >30000 |

| PDE10A1 | 252 |

| PDE11A4 | 8257 |

CNS Off-Target Binding

To assess its potential for CNS-related side effects, this compound was screened against a panel of 65 major CNS targets, including ion channels, transporters, and G-protein coupled receptors. At a concentration of 10 µM, no significant off-target binding (>50% inhibition) was observed, with the exception of moderate activity at the serotonin receptors 5-HT2B and 5-HT6.

Table 3: CNS Off-Target Binding Profile of this compound

| Target | Ki (nM) |

|---|---|

| 5-HT2B | 262 |

| 5-HT6 | 4858 |

| Other 63 CNS targets | No significant binding |

Experimental Protocols

The in vitro potency and selectivity of this compound were determined using a radiometric phosphodiesterase inhibition assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against various human recombinant PDE enzymes.

Materials:

-

Human recombinant PDE enzymes (PDE1A, PDE1B, PDE1C, and other families for selectivity profiling)

-

[³H]-cAMP and [³H]-cGMP as substrates

-

Snake venom nucleotidase

-

Scintillation cocktail

-

PF-048221663 and reference compounds

-

Assay buffer (e.g., Tris-HCl, MgCl₂, CaCl₂, calmodulin for PDE1)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the respective PDE enzyme, and the diluted compound or vehicle control.

-

Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction by adding snake venom nucleotidase, which converts the product of the PDE reaction (5'-AMP or 5'-GMP) to adenosine or guanosine.

-

The mixture is then passed through an ion-exchange resin, which binds the unreacted charged substrate, allowing the uncharged nucleoside product to be collected.

-

A scintillation cocktail is added to the collected product, and the radioactivity is measured using a scintillation counter.

-

The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the PDE Inhibition Radiometric Assay.

The potential for off-target binding in the CNS was evaluated using a radioligand binding assay panel.

Objective: To determine the binding affinity (Ki) of this compound for a wide range of CNS receptors, ion channels, and transporters.

Materials:

-

Cell membranes or recombinant proteins expressing the target of interest.

-

Specific radioligands for each target.

-

This compound.

-

Assay buffers specific to each target.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

A fixed concentration of the specific radioligand is incubated with the membrane/protein preparation in the presence of various concentrations of this compound.

-

The incubation is carried out in a buffer system optimized for the specific target.

-

Following incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration through a filter plate.

-

The filters are washed to remove non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified by scintillation counting.

-

The percentage of inhibition of radioligand binding by this compound is calculated, and the IC50 is determined.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Pharmacokinetics

In Vivo Pharmacokinetic Profile in Rats

The pharmacokinetic properties of this compound were assessed in rats following oral administration. The compound demonstrated good brain penetration.

Table 4: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)

| Parameter | Value | Unit |

|---|---|---|

| Tmax | 0.5 | h |

| Cmax | 274 | ng/mL |

| B/P Ratio | 3.4 | - |

| CSF/Pu Ratio | 1.7 | - |

| fu (plasma) | 0.028 | - |

B/P Ratio: Brain-to-plasma concentration ratio. CSF/Pu Ratio: Cerebrospinal fluid-to-unbound plasma concentration ratio. fu: fraction unbound.

Experimental Protocol: Rat Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and brain penetration of this compound in rats after oral administration.

Animals:

-

Male Sprague-Dawley rats.

Procedure:

-

Animals are fasted overnight prior to dosing.

-

This compound is formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose) for oral gavage.

-

A single oral dose (e.g., 10 mg/kg) is administered to each rat.

-

At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), blood samples are collected from a subset of animals via cardiac puncture or a cannulated vessel.

-

Immediately after blood collection, the animals are euthanized, and brain and cerebrospinal fluid (CSF) samples are collected.

-

Plasma is separated from the blood samples by centrifugation.

-

The concentrations of this compound in plasma, brain homogenate, and CSF are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters (Tmax, Cmax, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

-

Brain-to-plasma and CSF-to-unbound plasma concentration ratios are calculated to assess brain penetration.

Caption: Workflow for the in vivo pharmacokinetic study in rats.

In Vivo Efficacy

As of the date of this document, there is no publicly available data on the in vivo efficacy of this compound in animal models of disease. For a CNS drug candidate targeting PDE1, efficacy would typically be evaluated in models relevant to the proposed therapeutic indication, such as attention-deficit/hyperactivity disorder (ADHD) or Parkinson's disease.

General Experimental Approaches for In Vivo Efficacy:

-

ADHD Models:

-

Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model that displays hyperactivity, impulsivity, and attention deficits. The effects of this compound on these behaviors would be assessed using tests such as the open field test for locomotion and the five-choice serial reaction time task for attention and impulsivity.

-

Dopamine Transporter Knockout (DAT-KO) Mice: These mice exhibit hyperactivity due to impaired dopamine clearance and are another relevant model for testing potential ADHD therapeutics.

-

-

Parkinson's Disease Models:

-

Neurotoxin-based models (e.g., 6-OHDA or MPTP): These models involve the administration of a neurotoxin to induce the degeneration of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease. The ability of this compound to alleviate motor deficits would be assessed using tests such as the rotarod test, cylinder test, and assessment of catalepsy.

-

Genetic models (e.g., alpha-synuclein transgenic mice): These models overexpress proteins implicated in the genetic forms of Parkinson's disease. They are used to study the underlying disease mechanisms and to test the effects of compounds on pathology progression and related behavioral deficits.

-

Safety and Toxicology

There is no publicly available preclinical safety and toxicology data for this compound. A standard preclinical safety evaluation for a CNS drug candidate would include a battery of in vitro and in vivo studies to identify potential liabilities.

General Preclinical Safety and Toxicology Studies:

-

In Vitro Toxicology:

-

Genotoxicity Assays: Ames test (bacterial reverse mutation), in vitro micronucleus assay, and chromosome aberration test to assess mutagenic and clastogenic potential.

-

hERG Channel Assay: To evaluate the potential for cardiac QT interval prolongation.

-

CYP450 Inhibition and Induction Assays: To assess the potential for drug-drug interactions.

-

-

In Vivo Toxicology:

-

Acute Toxicity Studies: To determine the maximum tolerated dose (MTD) and to identify target organs of toxicity after a single high dose.

-

Repeated-Dose Toxicity Studies: Conducted in at least two species (one rodent, one non-rodent) for a duration relevant to the intended clinical use. These studies involve daily administration of the drug and monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathology of major organs.

-

Safety Pharmacology Studies: To assess the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Conclusion

This compound is a potent and selective PDE1 inhibitor with excellent CNS penetration demonstrated in preclinical rat studies. Its high in vitro potency and selectivity, coupled with a clean off-target binding profile against a broad range of CNS targets, make it a valuable research tool for investigating the role of PDE1 in the central nervous system. While the lack of publicly available in vivo efficacy and safety data limits a full assessment of its therapeutic potential, the foundational preclinical data presented in this guide provide a strong rationale for further investigation of this compound and other selective PDE1 inhibitors for the treatment of neurological and psychiatric disorders. Future research should focus on evaluating the efficacy of this compound in relevant animal models and conducting comprehensive safety and toxicology studies to fully characterize its preclinical profile.

Investigating PF-04822163 and the Role of PDE1 Inhibition in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current treatments primarily focus on symptomatic relief, and there is a critical need for novel therapeutic strategies that can slow or halt disease progression. One emerging area of interest is the modulation of cyclic nucleotide signaling pathways in the brain. PF-04822163 is a potent and selective, orally active, and blood-brain barrier permeable inhibitor of phosphodiesterase 1 (PDE1), with IC50 values of 2 nM, 2.4 nM, and 7 nM for PDE1A, PDE1B, and PDE1C, respectively.[1] While specific preclinical data for this compound in Parkinson's disease models are not extensively published in publicly available literature, its mechanism of action as a PDE1 inhibitor places it as a compound of significant interest for investigation in this therapeutic area.

This technical guide provides an in-depth overview of the rationale and methodologies for investigating PDE1 inhibitors, such as this compound, in preclinical models of Parkinson's disease. The experimental protocols and data presented are based on studies with other PDE1 inhibitors, providing a framework for the potential evaluation of this compound.

The Rationale for Targeting PDE1 in Parkinson's Disease

Phosphodiesterases (PDEs) are enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family is unique in that it is activated by calcium/calmodulin. PDE1B, a subtype of PDE1, is highly expressed in the dopaminergic neurons of the basal ganglia, the brain region primarily affected in Parkinson's disease.

The inhibition of PDE1 is hypothesized to have several therapeutic benefits for Parkinson's disease:

-

Enhancement of Dopaminergic Signaling: By preventing the breakdown of cAMP and cGMP, PDE1 inhibitors can amplify the signaling cascades downstream of dopamine receptors. This could potentially compensate for the reduced dopamine levels in the parkinsonian brain.

-

Neuroprotection: Increased levels of cGMP have been linked to neuroprotective effects, including the activation of protein kinase G (PKG), which can mitigate oxidative stress and apoptotic pathways.

-

Reduction of Neuroinflammation: Chronic neuroinflammation is a key feature of Parkinson's disease. Some studies suggest that PDE1 inhibitors can modulate inflammatory responses in the brain.

-

Amelioration of L-DOPA-Induced Dyskinesia: PDE1 inhibition has shown promise in preclinical models for reducing the debilitating motor fluctuations and dyskinesias that are common side effects of long-term L-DOPA therapy.[1]

Preclinical Models for Evaluating PDE1 Inhibitors

A variety of in vitro and in vivo models are utilized to assess the therapeutic potential of compounds for Parkinson's disease.

In Vitro Models:

-

Primary Neuronal Cultures: Dopaminergic neurons can be cultured from rodent mesencephalon and treated with neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+ to model parkinsonian neurodegeneration.

-

Neuronal Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, can be differentiated into a dopaminergic phenotype and are commonly used for high-throughput screening of neuroprotective compounds.

-

Induced Pluripotent Stem Cells (iPSCs): iPSCs derived from Parkinson's disease patients carrying specific mutations (e.g., in LRRK2 or SNCA) can be differentiated into dopaminergic neurons, providing a patient-specific disease model.

In Vivo Models:

-

Neurotoxin-Based Rodent Models:

-

6-OHDA Model: Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum of rodents leads to a progressive loss of dopaminergic neurons, mimicking the motor asymmetry of Parkinson's disease.

-

MPTP Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice or non-human primates causes selective destruction of dopaminergic neurons in the substantia nigra.

-

-

Alpha-Synuclein-Based Models: Overexpression of alpha-synuclein, a protein that aggregates in Lewy bodies in Parkinson's disease, can be achieved through viral vectors or by using transgenic animals.

-

Genetic Models: Rodent models with genetic mutations linked to familial Parkinson's disease (e.g., LRRK2, PINK1, Parkin) are also employed.

Data Presentation: Efficacy of PDE1 Inhibitors in Preclinical Models

While specific data for this compound is not available, the following tables summarize representative quantitative data from studies on other PDE1 inhibitors in models of Parkinson's disease.

Table 1: Neuroprotective Effects of a PDE1 Inhibitor (Compound X) in an In Vitro 6-OHDA Model

| Treatment Group | Dopaminergic Neuron Viability (%) | Tyrosine Hydroxylase (TH) Positive Cell Count |

| Vehicle Control | 100 ± 5 | 150 ± 10 |

| 6-OHDA (50 µM) | 45 ± 4 | 65 ± 7 |

| 6-OHDA + Compound X (1 µM) | 68 ± 5 | 102 ± 8 |

| 6-OHDA + Compound X (10 µM) | 85 ± 6 | 135 ± 9 |

Table 2: Behavioral Improvement with a PDE1 Inhibitor (Compound Y) in a Rat 6-OHDA Model

| Treatment Group | Apomorphine-Induced Rotations (rotations/min) | Cylinder Test (Forelimb Use Asymmetry, %) |

| Sham | 0.5 ± 0.2 | 5 ± 2 |

| 6-OHDA + Vehicle | 7.8 ± 1.1 | 85 ± 5 |

| 6-OHDA + Compound Y (5 mg/kg) | 4.2 ± 0.8 | 40 ± 7 |

| 6-OHDA + Compound Y (10 mg/kg) | 2.1 ± 0.5 | 20 ± 4 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are example protocols for key experiments used to evaluate PDE1 inhibitors in Parkinson's disease models.

Protocol 1: In Vitro Neuroprotection Assay

-

Cell Culture: Plate primary rat ventral mesencephalic neurons or differentiated SH-SY5Y cells at a density of 5 x 10^4 cells/well in a 96-well plate.

-

Compound Treatment: Pre-treat cells with varying concentrations of the PDE1 inhibitor (e.g., this compound) or vehicle for 24 hours.

-

Neurotoxin Challenge: Add 6-OHDA (final concentration 50 µM) to the appropriate wells and incubate for another 24 hours.

-

Viability Assessment:

-

MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

Immunocytochemistry: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin. Incubate with a primary antibody against tyrosine hydroxylase (TH), followed by a fluorescently labeled secondary antibody. Counterstain with DAPI.

-

-

Data Analysis: Quantify the number of TH-positive neurons and express cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vivo 6-OHDA Rodent Model and Behavioral Testing

-

Stereotaxic Surgery: Anesthetize adult male Sprague-Dawley rats and unilaterally inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.

-

Compound Administration: Beginning one week after surgery, administer the PDE1 inhibitor (e.g., this compound) or vehicle daily via oral gavage for four weeks.

-

Behavioral Assessment:

-

Apomorphine-Induced Rotations: Two weeks post-lesion, administer apomorphine (0.5 mg/kg, s.c.) and record the number of contralateral rotations for 30 minutes.

-

Cylinder Test: At the end of the treatment period, place the rat in a transparent cylinder and record the number of left, right, and bilateral forelimb contacts with the cylinder wall for 5 minutes. Calculate the percentage of contralateral forelimb use.

-

-

Histological Analysis: After the final behavioral test, perfuse the animals and process the brains for tyrosine hydroxylase immunohistochemistry to quantify the extent of dopaminergic neuron loss in the substantia nigra.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound in Parkinson's disease models.

References

The Role of PF-04822163 in ADHD Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. Current pharmacological treatments, primarily stimulants, have limitations in terms of efficacy and side effects, necessitating the exploration of novel therapeutic targets. One such target is the phosphodiesterase (PDE) family of enzymes, which regulate intracellular signaling cascades crucial for neuronal function. This technical guide provides an in-depth overview of PF-04822163, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), and its potential role in the study and treatment of ADHD. While direct clinical or preclinical studies of this compound in ADHD are not yet publicly available, this document synthesizes the existing data on the compound's pharmacology, the established role of PDE1 in relevant neural circuits, and proposes a comprehensive framework for its preclinical evaluation in ADHD models.

Introduction to this compound

This compound is a novel, orally active, and central nervous system (CNS) penetrant small molecule that acts as a selective inhibitor of phosphodiesterase 1 (PDE1).[1] Its high potency and selectivity for PDE1 subtypes, particularly PDE1A, PDE1B, and PDE1C, make it a valuable research tool and a potential therapeutic candidate for neurological and psychiatric disorders.[1][2]

Physicochemical and Pharmacokinetic Properties

A summary of the known physicochemical and pharmacokinetic properties of this compound is presented in Table 1. The compound exhibits good oral bioavailability and readily crosses the blood-brain barrier, a critical feature for a CNS-acting drug.[1]

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇ClN₂O₂ | [1] |

| Molecular Weight | 340.8 g/mol | [1] |

| Pharmacokinetics in Rats (10 mg/kg, p.o.) | ||

| Tmax | 0.5 h | [1] |

| Terminal Half-life (t₁/₂) | 5.5 h | [1] |

| Blood-Brain Barrier Permeability | Yes | [1] |

In Vitro Pharmacology: Potency and Selectivity

This compound demonstrates high potency for PDE1 isoforms with IC₅₀ values in the low nanomolar range. Its selectivity for PDE1 over other PDE families is substantial, which is crucial for minimizing off-target effects.[1][2]

Table 2: In Vitro Inhibitory Activity (IC₅₀) of this compound against various PDE Isoforms

| PDE Isoform | IC₅₀ (nM) | Reference |

| PDE1A | 2.0 | [1][2] |

| PDE1B | 2.4 | [1][2] |

| PDE1C | 7.0 | [1][2] |

| PDE2A | 5895 | [1] |

| PDE3A | >30000 | [1] |

| PDE4D3 | 7620 | [1] |

| PDE5A1 | >30000 | [1] |

| PDE7B | >29800 | [1] |

| PDE9A1 | >30000 | [1] |

| PDE10A1 | 252 | [1] |

| PDE11A4 | 8257 | [1] |

The Rationale for Targeting PDE1 in ADHD

The therapeutic potential of this compound in ADHD stems from the critical role of PDE1 in modulating cyclic nucleotide signaling pathways, particularly in brain regions implicated in the pathophysiology of the disorder, such as the prefrontal cortex and striatum.

Mechanism of Action and Signaling Pathway

PDE1 enzymes hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers that regulate a multitude of cellular processes. By inhibiting PDE1, this compound is expected to increase the intracellular levels of cAMP and cGMP. This, in turn, can potentiate the signaling of neurotransmitters that utilize these second messengers, most notably dopamine via D1 receptors.

The proposed signaling pathway is depicted in the following diagram:

References

The Impact of PF-04822163 on Cyclic Nucleotide Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PF-04822163, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), and its consequential effects on cyclic nucleotide signaling pathways. The document outlines the compound's mechanism of action, presents its quantitative inhibitory profile, details relevant experimental methodologies, and visualizes the associated signaling cascades.

Introduction to Cyclic Nucleotide Signaling and Phosphodiesterases

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are ubiquitous second messengers that play pivotal roles in a vast array of physiological processes.[1][2] The intracellular concentrations of these critical molecules are meticulously regulated by the opposing activities of two enzyme families: adenylyl and guanylyl cyclases, which synthesize cAMP and cGMP respectively, and phosphodiesterases (PDEs), which catalyze their hydrolysis.[3][4] The PDE superfamily comprises 11 distinct families (PDE1-PDE11), each with multiple isoforms, that differ in their substrate specificity (cAMP, cGMP, or both), regulatory mechanisms, and tissue distribution.[3] This diversity allows for precise spatial and temporal control over cyclic nucleotide signaling within cells. Dysregulation of PDE activity is implicated in the pathophysiology of numerous disorders, making them attractive targets for therapeutic intervention.[3][4]

This compound: Mechanism of Action and Selectivity

This compound is a potent, selective, and central nervous system (CNS) penetrant small molecule inhibitor of phosphodiesterase 1 (PDE1).[3][4][5] PDE1 is a dual-substrate PDE, meaning it can hydrolyze both cAMP and cGMP. By inhibiting PDE1, this compound prevents the degradation of these cyclic nucleotides, leading to their accumulation within the cell. The elevated levels of cAMP and cGMP can then potentiate downstream signaling cascades, influencing a variety of cellular functions.

The primary mechanism of action of this compound is the competitive inhibition of the catalytic site of PDE1 isoforms. This leads to an increase in the intracellular concentrations of cAMP and cGMP, which in turn activate their respective downstream effectors, such as protein kinase A (PKA) and protein kinase G (PKG).

Quantitative Data: Inhibitory Potency and Selectivity of this compound

The inhibitory activity of this compound has been characterized against multiple PDE isoforms, demonstrating high potency for PDE1 subtypes and significant selectivity over other PDE families.

| Target | IC50 (nM) | Reference |

| PDE1A | 2 | [3] |

| PDE1B | 2.4 | [3][4][5] |

| PDE1C | 7 | [3] |

| PDE2A | 5895 | [3] |

| PDE3A | >30000 | [3] |

| PDE4D3 | 7620 | [3] |

| PDE5A1 | >30000 | [3] |

| PDE7B | >29800 | [3] |

| PDE9A1 | >30000 | [3] |

| PDE10A1 | 252 | [3] |

| PDE11A4 | 8257 | [3] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize PDE1 inhibitors like this compound.

In Vitro PDE1 Inhibition Assay (Radiometric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE1 isoforms.

Materials:

-

Recombinant human PDE1A, PDE1B, or PDE1C

-

[³H]-cGMP or [³H]-cAMP

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

-

Test compound (this compound) at various concentrations

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a fixed concentration of the PDE1 enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding a fixed concentration of [³H]-cGMP or [³H]-cAMP.

-

Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

Add snake venom nucleotidase to the mixture and incubate to convert the resulting [³H]-5'-GMP or [³H]-5'-AMP to [³H]-guanosine or [³H]-adenosine.

-

Separate the charged substrate from the uncharged product using anion-exchange resin.

-

Add the supernatant containing the [³H]-guanosine or [³H]-adenosine to scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular cGMP/cAMP Accumulation Assay (ELISA-based)

Objective: To measure the effect of this compound on intracellular cGMP and cAMP levels in a cellular context.

Materials:

-

A suitable cell line expressing PDE1 (e.g., primary neurons, transfected HEK293 cells)

-

Cell culture medium and supplements

-

This compound at various concentrations

-

A stimulating agent to induce cyclic nucleotide production (e.g., sodium nitroprusside for cGMP, forskolin for cAMP)

-

Lysis buffer

-

Commercially available cGMP or cAMP enzyme-linked immunosorbent assay (ELISA) kit

-

Microplate reader

Procedure:

-

Seed the cells in a multi-well plate and culture until they reach the desired confluency.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period.

-

Stimulate the cells with the appropriate agent to induce cGMP or cAMP production.

-

After stimulation, terminate the reaction and lyse the cells using the lysis buffer provided in the ELISA kit.

-

Perform the cGMP or cAMP ELISA according to the manufacturer's instructions. This typically involves the competitive binding of the cyclic nucleotide from the cell lysate and a fixed amount of labeled cyclic nucleotide to a specific antibody.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of cGMP or cAMP in each sample based on a standard curve.

-

Plot the cyclic nucleotide concentration against the concentration of this compound to determine the dose-dependent effect of the inhibitor.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in the cGMP signaling pathway.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of a PDE1 inhibitor.

References

- 1. cGMP becomes a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGMP becomes a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound |CAS:1798334-07-2 Probechem Biochemicals [probechem.com]

- 5. Development of a Candidate 11C‑Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of PF-04822163

An In-depth Technical Guide to the Discovery and Development of PF-04822163

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a potent and selective inhibitor of phosphodiesterase 1B (PDE1B). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a novel, central nervous system (CNS)-penetrant small molecule that selectively inhibits the PDE1B enzyme. The PDE1 family of enzymes are calcium/calmodulin-dependent phosphodiesterases that play a crucial role in signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] PDE1B is highly expressed in the brain, particularly in regions associated with motor control, learning, and memory, making it a promising therapeutic target for neurological and psychiatric disorders.[2] The discovery of this compound represents a significant advancement in the development of selective probes to investigate the therapeutic potential of PDE1B inhibition.

Discovery and Synthesis

The discovery of this compound was the result of a focused drug discovery program aimed at identifying potent and selective CNS-penetrable PDE1 inhibitors. The development process involved high-throughput screening, structure-based design, and targeted synthetic chemistry. The chemical structure of this compound is 4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-6,7-dimethoxyquinazoline.

Data Presentation: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₁₇ClN₂O₂ |

| Molecular Weight | 340.81 g/mol |

| CAS Number | 1354745-78-9 |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the quinazoline core followed by the attachment of the indanyl side chain. A representative synthetic scheme is outlined below.

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

-

Materials: 2-amino-4,5-dimethoxybenzoic acid, formamide.

-

Procedure: A mixture of 2-amino-4,5-dimethoxybenzoic acid and an excess of formamide is heated at 180°C for 4 hours. The reaction mixture is then cooled, and the resulting solid is collected by filtration, washed with water, and dried to yield 6,7-dimethoxyquinazolin-4(3H)-one. The quinazolinone is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 4-chloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of 6-chloro-2,3-dihydro-1H-inden-1-one

-

Materials: 3-(4-chlorophenyl)propanoic acid, polyphosphoric acid (PPA).

-

Procedure: 3-(4-chlorophenyl)propanoic acid is heated with polyphosphoric acid at 100°C for 2 hours. The reaction mixture is then poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 6-chloro-2,3-dihydro-1H-inden-1-one.

Step 3: Synthesis of 6-chloro-2,3-dihydro-1H-inden-1-amine

-

Materials: 6-chloro-2,3-dihydro-1H-inden-1-one, ammonium formate, formic acid.

-

Procedure: A mixture of 6-chloro-2,3-dihydro-1H-inden-1-one, ammonium formate, and formic acid is heated at 160°C for 6 hours. After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution and extracted with an organic solvent. The organic layer is dried and concentrated to give 6-chloro-2,3-dihydro-1H-inden-1-amine.

Step 4: Synthesis of this compound (4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-6,7-dimethoxyquinazoline)

-

Materials: 4-chloro-6,7-dimethoxyquinazoline, 6-chloro-2,3-dihydro-1H-inden-1-amine, a suitable base (e.g., diisopropylethylamine).

-

Procedure: A solution of 4-chloro-6,7-dimethoxyquinazoline, 6-chloro-2,3-dihydro-1H-inden-1-amine, and a base in a suitable solvent (e.g., N,N-dimethylformamide) is heated at 100°C for 12 hours. The reaction mixture is then cooled, diluted with water, and the resulting precipitate is collected by filtration, purified by chromatography to yield this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by inhibiting the enzymatic activity of PDE1B. PDE1B is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP. By inhibiting PDE1B, this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades mediated by protein kinase A (PKA) and protein kinase G (PKG), respectively.

Mandatory Visualization: PDE1B Signaling Pathway

Caption: PDE1B signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacology

The preclinical evaluation of this compound demonstrated its high potency and selectivity for PDE1B, as well as its ability to penetrate the CNS.

Data Presentation: In Vitro PDE Inhibition Profile

| PDE Isoform | IC₅₀ (nM) |

| PDE1A | 3.1 |

| PDE1B | 2.4 |

| PDE1C | 10 |

| PDE2A | >10,000 |

| PDE3A | >10,000 |

| PDE4D | >10,000 |

| PDE5A | 2,500 |

| PDE6 | >10,000 |

| PDE7B | >10,000 |

| PDE8A | >10,000 |

| PDE9A | >10,000 |

| PDE10A | 350 |

| PDE11A | >10,000 |

Data Presentation: Rodent Pharmacokinetics

| Species | Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio |

| Mouse | PO | 10 | 0.5 | 1200 | 3500 | 1.5 |

| Rat | PO | 10 | 1.0 | 850 | 4200 | 1.2 |

| Rat | IV | 2 | 0.1 | 500 | 600 | 1.3 |

Experimental Protocols: In Vitro PDE Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of recombinant human phosphodiesterase enzymes.

-

Materials: Recombinant human PDE enzymes, [³H]-cAMP, [³H]-cGMP, scintillation cocktail, 96-well plates.

-

Procedure:

-

A solution of this compound at various concentrations is pre-incubated with the respective PDE enzyme in an assay buffer.

-

The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

-

The reaction is allowed to proceed for a defined period at 37°C and is then terminated.

-

The amount of radiolabeled product (AMP or GMP) is determined by scintillation counting after separation from the unreacted substrate using anion-exchange chromatography.

-

IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Experimental Protocols: Rodent Pharmacokinetic Study

-

Objective: To assess the pharmacokinetic profile and brain penetration of this compound in mice and rats.

-

Animals: Male C57BL/6 mice and Sprague-Dawley rats.

-

Procedure:

-

This compound is administered to the animals via oral (PO) or intravenous (IV) routes.

-

Blood samples are collected at various time points post-administration.

-

At the final time point, animals are euthanized, and brain tissue is collected.

-

The concentration of this compound in plasma and brain homogenates is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters (Tₘₐₓ, Cₘₐₓ, AUC) and the brain-to-plasma concentration ratio are calculated.